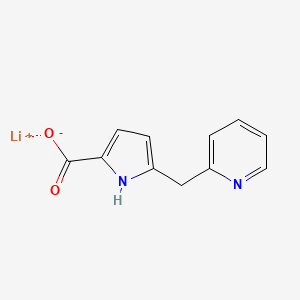
lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that combines the properties of lithium ions with a pyridine and pyrrole-based ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the coordination of lithium ions with the pyridine and pyrrole-based ligand. One common method involves the reaction of 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid with a lithium salt, such as lithium chloride or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous solutions of sodium or potassium salts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the pyrrole and pyridine rings.
Substitution: Compounds with different cations replacing the lithium ion.
科学的研究の応用
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
作用機序
The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-imidazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-thiazole-2-carboxylate
Uniqueness
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of pyridine and pyrrole rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. The presence of both nitrogen-containing heterocycles allows for versatile binding modes and enhanced stability in various chemical environments.
特性
IUPAC Name |
lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWCGDRIPKGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
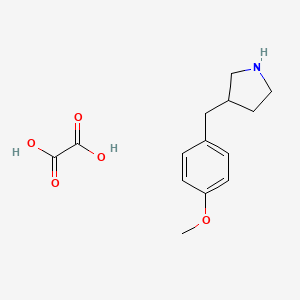
![4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2375760.png)
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
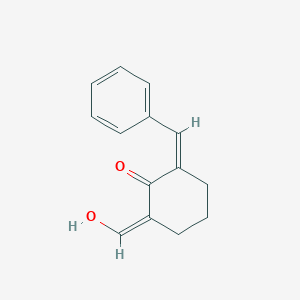
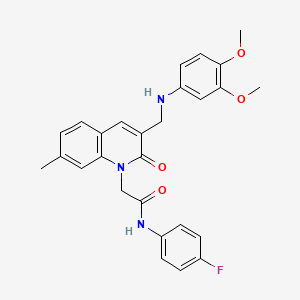
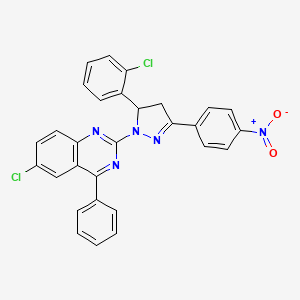
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
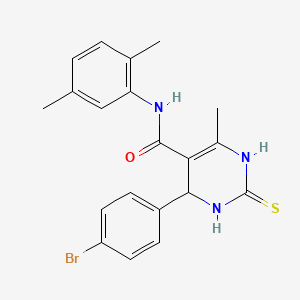
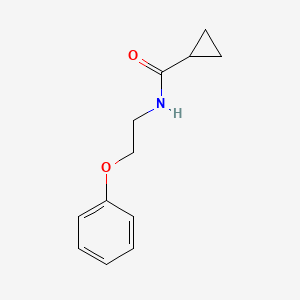
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)
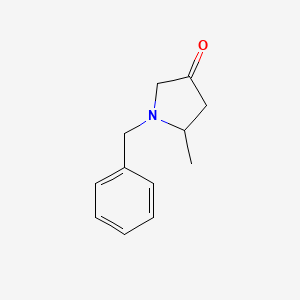

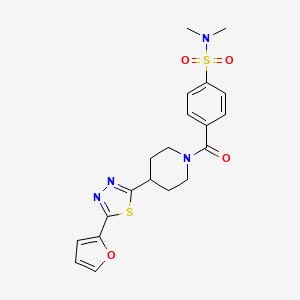
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
